(2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. The key steps include:
- Protection of the hydroxy group.
- Coupling with a benzylic amine.
- Deprotection of the amine group.
- Amidation to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Amidation: Formation of amide bonds.
Hydrolysis: Cleavage of ester or amide bonds.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium chloride: Used in amidation reactions.
Palladium catalysts: Used in coupling reactions.
Hydrochloric acid: Used in deprotection steps.
Major Products Formed
The major products formed from these reactions are typically intermediates in the synthesis of PROTACs, which are used for targeted protein degradation .
Scientific Research Applications
(2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases such as cancer by targeting specific proteins for degradation.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mechanism of Action
(2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride works by binding to the von Hippel-Lindau (VHL) E3 ligase, a component of the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by VHL .
Comparison with Similar Compounds
Similar Compounds
VH032: Another VHL ligand used in PROTAC technology.
VH298: A VHL ligand with similar binding properties.
Uniqueness
(2S,4R)-1-((R)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its high binding affinity for the VHL E3 ligase and its effectiveness in inducing targeted protein degradation. This makes it a valuable tool in the development of PROTACs and other therapeutic agents .
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRTWGCWUBURGU-UVXJWDRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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